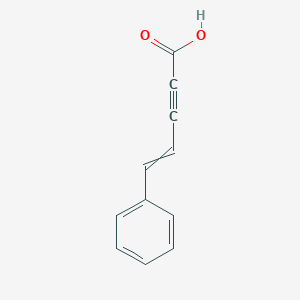

5-Phenylpent-4-EN-2-ynoic acid

Description

Structural Classification and Nomenclature within Enyne Carboxylic Acids

5-Phenylpent-4-en-2-ynoic acid belongs to the class of enyne carboxylic acids. The term "enyne" denotes the presence of both a double bond (alkene) and a triple bond (alkyne) within the carbon skeleton. The IUPAC nomenclature for such compounds follows a set of established rules where the carboxylic acid group has the highest priority for naming. masterorganicchemistry.com

The systematic name "this compound" is broken down as follows:

Pent- : Indicates a five-carbon parent chain.

-oic acid : The suffix for a carboxylic acid, with its carbon designated as position 1 of the chain. unizin.orgpressbooks.pub

-2-ynoic : Specifies a triple bond starting at carbon 2.

-4-en- : Specifies a double bond starting at carbon 4. When both double and triple bonds are present, the name ends in "-enyne" or "-ynene" depending on which comes first alphabetically in the full name ("en" before "yn"). masterorganicchemistry.com

5-Phenyl- : Indicates a phenyl group substituent attached to carbon 5.

The geometry of the double bond (alkene) can be designated as either (E) or (Z), which is a crucial aspect of its structure and reactivity.

Table 1: IUPAC Nomenclature Breakdown

| Component | Meaning |

|---|---|

| 5-Phenyl | A phenyl group is attached to the 5th carbon. |

| pent | The longest carbon chain has 5 carbons. |

| 4-en | A carbon-carbon double bond exists at position 4. |

| 2-ynoic acid | A carbon-carbon triple bond is at position 2, and the parent functional group is a carboxylic acid (at position 1). |

Significance in Advanced Organic Synthesis and Mechanistic Studies

The conjugated enyne system of this compound makes it a highly useful intermediate in organic synthesis, particularly for constructing heterocyclic compounds. The specific arrangement of the double bond, triple bond, and carboxylic acid allows for regioselective intramolecular cyclization reactions, where the outcome can be controlled by the choice of reaction conditions.

A notable example is the cyclization of (Z)-5-phenylpent-2-en-4-ynoic acid. clockss.org Research has demonstrated that this compound can be selectively converted into different five- or six-membered rings. clockss.org

Base-promoted cyclization leads to a 5-exo-dig cyclization, yielding a furan-2(2H)-one derivative. clockss.org

Acid-promoted cyclization , in contrast, results in a 6-endo-dig cyclization, forming a pyran-2(2H)-one derivative. clockss.org

This controlled regioselectivity is of great importance in synthetic chemistry as it provides a pathway to complex molecular scaffolds from a single precursor. clockss.org These heterocyclic motifs are prevalent in many natural products and biologically active molecules. The compound has also been synthesized as part of structure-activity relationship (SAR) studies to investigate the structural features essential for biological activity in other contexts. researchmap.jp

Table 2: Regiocontrolled Cyclization of (Z)-5-phenylpent-2-en-4-ynoic acid

| Reaction Condition | Cyclization Pathway | Product |

|---|---|---|

| Acid-promoted | 6-endo-dig | Pyran-2(2H)-one derivative clockss.org |

Overview of Research Gaps and Opportunities Pertaining to the Compound

Despite its demonstrated utility, the full synthetic potential of this compound remains an area of active exploration. Key research gaps and opportunities include:

Stereoisomer Reactivity : Much of the detailed mechanistic work has focused on the (Z)-isomer of the compound. clockss.orgresearchmap.jp A significant opportunity lies in a systematic investigation of the reactivity of the (E)-isomer. Exploring how the stereochemistry of the double bond influences the regioselectivity and stereochemical outcome of cyclization and other reactions could provide deeper mechanistic insights and unlock new synthetic pathways.

Catalyst Development : While acid and base-promoted cyclizations are effective, there is an opportunity to develop new catalytic systems (e.g., transition-metal catalysts) to control the reactivity of the enyne system. Such catalysts could enable novel transformations beyond cyclization, such as cross-coupling, metathesis, or cycloaddition reactions, further expanding the compound's synthetic utility.

Expanded Substrate Scope : Research could focus on synthesizing derivatives of this compound with various substituents on the phenyl ring or at other positions. Studying the electronic and steric effects of these substituents on the compound's reactivity would broaden its applicability and allow for the synthesis of a more diverse library of complex molecules.

Application in Total Synthesis : The ability to form distinct heterocyclic cores from this single precursor makes it an attractive starting material for the total synthesis of natural products. clockss.org Future work could target the application of these developed methodologies in the efficient construction of complex bioactive natural products.

Structure

3D Structure

Properties

CAS No. |

80220-97-9 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-phenylpent-4-en-2-ynoic acid |

InChI |

InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13) |

InChI Key |

MMDKLBLUIAVFLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylpent 4 En 2 Ynoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the core carbon skeleton of 5-phenylpent-4-en-2-ynoic acid relies on robust methods for forming carbon-carbon bonds. Key strategies involve building the α,β-unsaturated acid moiety while incorporating the phenyl-substituted enyne fragment.

Knoevenagel Condensation Approaches with Enyne Precursors

The Knoevenagel condensation is a powerful tool for C=C bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgresearchgate.net For the synthesis of this compound analogues, this approach utilizes a phenyl-substituted enyne aldehyde as a key precursor.

A notable example is the synthesis of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides. ineosopen.org This reaction proceeds via the Knoevenagel condensation of 3-phenylpropiolaldehyde with the corresponding cyanoacetates or cyanoacetamides. ineosopen.org The use of a heterogeneous catalyst, such as basic alumina (Al₂O₃), facilitates the reaction. ineosopen.org This method provides the thermodynamically more stable (E)-isomer of the product. ineosopen.org

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 3-phenylpropiolaldehyde). researchgate.netnih.gov The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. wikipedia.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation is another relevant approach, particularly when one of the activating groups on the methylene component is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification often uses pyridine as both the catalyst and solvent and is typically accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Ref |

| 3-Phenylpropiolaldehyde | Cyanoacetates or Cyanoacetamides | Basic Alumina (Al₂O₃) | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters or amides | ineosopen.org |

| Aldehyde/Ketone | Active Methylene Compound (e.g., Malonic acid) | Weak Base (e.g., Piperidine, Pyridine) | α,β-unsaturated acid | wikipedia.org |

Olefination-Dehydrohalogenation Sequences for Enyne Acid Construction

An alternative strategy for constructing the enyne acid framework involves a sequence of olefination followed by dehydrohalogenation. This multi-step process can offer good control over the stereochemistry of the final product.

An effective method has been developed for the synthesis of (2E)-5-arylpent-2-ene-4-ynoates. researchgate.net This procedure begins with the halogenation of a commercially available cinnamaldehyde derivative to produce a dihalogenated intermediate. This intermediate is then subjected to an olefination reaction, followed by a dehydrohalogenation step to generate the conjugated enyne system. researchgate.net For instance, ethyl (2E)-5-phenylpent-2-en-4-ynoate can be synthesized from 2-iodo-3-phenylprop-2-enal, which is prepared by the iodination of cinnamaldehyde. researchgate.net

Dehydrohalogenation is a type of elimination reaction that removes a hydrogen halide from a substrate. libretexts.org When applied to a dihalide, a double dehydrohalogenation can be used to form an alkyne. youtube.com This typically requires a very strong base, such as sodium amide (NaNH₂). youtube.com The sequence of olefination to introduce the double bond followed by dehydrohalogenation to form the triple bond is a versatile route to enyne structures.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a highly efficient and versatile methodology for the synthesis of conjugated enynes. nih.gov The Sonogashira coupling reaction is a cornerstone of this approach, involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net

This reaction is instrumental in synthesizing analogues such as optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids. researchgate.net In this synthesis, a protected (S)-2-aminopent-4-ynoic acid derivative is functionalized via a Sonogashira cross-coupling reaction with various aryl halides to introduce the phenyl (or substituted aryl) group at the terminal position of the alkyne. researchgate.net

Palladium-catalyzed reactions are central to the modern synthesis of alkynylated systems and conjugated enynes. nih.gov The Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. nih.govrsc.org The catalytic cycle is understood to involve the oxidative addition of the palladium(0) complex to the vinyl or aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and concluding with reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst. youtube.com

These reactions are valued for their high efficiency and tolerance of a wide range of functional groups. nih.gov Research has led to the development of high-turnover catalysts that are effective for coupling various demanding substrates under mild conditions. nih.gov

The choice of catalyst system, particularly the ligands coordinated to the palladium center, is crucial for the success and selectivity of the cross-coupling reaction. nih.gov Phosphine ligands are commonly employed, and their steric and electronic properties can significantly influence the reaction's outcome, including yield, reaction rate, and in some cases, stereoselectivity. bohrium.comnih.gov

For example, in rhodium-catalyzed alkyne couplings, the choice of phosphine ligand can dramatically affect the product distribution. The use of a bulky ligand like tricyclohexylphosphine can favor the formation of the (Z)-head-to-head enyne isomer, whereas a less bulky ligand like trimethylphosphine may lead to the (E)-isomer. nih.gov While this specific example is for rhodium, the principle that ligands play a critical role in determining the regiochemical and stereochemical outcome is broadly applicable across transition metal-catalyzed couplings. bohrium.comnih.gov The development of efficient palladium catalyst systems, both homogeneous and heterogeneous, has been a major focus of research to enhance the accessibility and variety of functionalized enynes. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | Terminal Alkyne + Vinyl/Aryl Halide | Conjugated Enyne | nih.govresearchgate.net |

| Rh-Catalyzed Dimerization | RhCl(PPh₃)₃ or [Rh(PMe₃)₂Cl]₂ | Terminal Alkyne (e.g., Phenylacetylene) | (E) or (Z) Enyne Isomers | nih.gov |

Stereoselective Synthesis of Enyne Acid Isomers

Controlling the geometry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis, leading to either the (E)- or (Z)-isomer.

As previously mentioned, the Knoevenagel condensation approach for synthesizing analogues of this compound generally yields the thermodynamically more stable (E)-isomer with high stereoselectivity. ineosopen.org Similarly, the olefination-dehydrobromination sequence used to prepare (2E)-5-arylpent-2-ene-4-ynoates is also reported to be stereoselective for the E-isomer. researchgate.net

For transition-metal catalyzed reactions, stereoselectivity can often be controlled by the specific catalyst and ligands used. nih.gov While the Sonogashira coupling itself forms a C(sp²)-C(sp) bond and does not directly create a new stereocenter at the double bond, the stereochemistry of the vinyl halide starting material is typically retained in the final enyne product. Therefore, starting with a pure (E)- or (Z)-vinyl halide allows for the synthesis of the corresponding enyne isomer.

Furthermore, methods exist for the stereospecific synthesis of (Z)-1,3-enynes through the reaction of trichloromethylated (Z)-olefins, which can be prepared from the olefination of aldehydes with a specific phosphorane reagent. organic-chemistry.orgorganic-chemistry.org The development of catalytic enantioselective methods, such as the hydroboration of 1,3-enynes, is also an active area of research for producing chiral, stereodefined products from enyne precursors. nih.gov

Derivatization from Precursor Molecules for Structural Diversification

The structural framework of this compound and its analogues can be efficiently diversified by employing various synthetic methodologies that start from readily available precursor molecules. These methods allow for the systematic introduction of a wide range of functional groups, leading to the creation of libraries of compounds with tailored chemical properties. Key strategies for derivatization include the Knoevenagel condensation and olefination-dehydrohalogenation reactions, which offer versatile pathways to modify the core structure.

One prominent method for generating derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of this compound analogues, 3-phenylpropiolaldehyde serves as a key precursor. By reacting 3-phenylpropiolaldehyde with various cyanoacetates or cyanoacetamides, a series of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides can be synthesized. ineosopen.org The use of a heterogeneous catalyst, such as basic alumina, can facilitate this reaction, often leading to good yields and minimizing side reactions. ineosopen.org This approach allows for significant structural diversification at the carboxylate end of the molecule by simply varying the cyanoacetate (B8463686) or cyanoacetamide starting material. For instance, a range of alkyl and allyl esters, as well as N-substituted amides, have been successfully synthesized using this method. ineosopen.org

The table below summarizes a selection of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides synthesized via the Knoevenagel condensation of 3-phenylpropiolaldehyde.

Table 1: Examples of (E)-2-cyano-5-phenylpent-2-en-4-ynoic Acid Derivatives Synthesized via Knoevenagel Condensation

| Compound | Precursor (Active Methylene Compound) | Resulting Derivative |

|---|---|---|

| 1a | Methyl cyanoacetate | Methyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |

| 1b | Ethyl cyanoacetate | Ethyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |

| 1c | Allyl cyanoacetate | Allyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |

| 2a | 2-Cyanoacetamide | (E)-2-Cyano-5-phenylpent-2-en-4-ynamide |

| 2c | N-Allyl-2-cyanoacetamide | (E)-N-Allyl-2-cyano-5-phenylpent-2-en-4-ynamide |

| 2f | 2-Cyano-N-phenylacetamide | (E)-2-Cyano-N,5-diphenylpent-2-en-4-ynamide |

Another effective strategy for derivatization involves the olefination-dehydrohalogenation of halo-substituted precursors. For example, ethyl (2E)-5-phenylpent-2-en-4-ynoate can be synthesized from cinnamaldehyde. researchgate.net This process involves the initial iodination of cinnamaldehyde to produce (2Z)-2-iodo-3-phenylprop-2-enal, which then undergoes an olefination-dehydrohalogenation reaction to yield the desired product. researchgate.net This multi-step approach demonstrates how a common starting material like cinnamaldehyde can be transformed into a more complex, derivatized structure.

Furthermore, the core structure of related compounds can be built using Wittig-type reactions, which are fundamental in the formation of carbon-carbon double bonds. For instance, the synthesis of (4E)-5-phenylpent-4-enoic acid, a closely related analogue, is achieved by reacting benzaldehyde with (3-carboxypropyl)triphenylphosphonium bromide. chemicalbook.com This method allows for the formation of the pentenoic acid chain attached to the phenyl group and showcases a different synthetic route for achieving structural diversification starting from a simple aromatic aldehyde.

The versatility of the α,β-unsaturated system in these molecules also opens up avenues for further derivatization through conjugate addition reactions. As Michael acceptors, compounds like (E)-5-phenylpent-2-enoic acid can react with nucleophiles at the β-carbon. For example, the asymmetric aza-Michael addition of O-benzylhydroxylamine to (E)-5-phenylpent-2-enoic acid has been achieved using a chiral hybrid catalyst system, leading to the formation of β-amino acid derivatives with high enantioselectivity. This highlights how the inherent reactivity of the core structure can be exploited to introduce new functional groups and stereocenters, thereby expanding the structural diversity of the compound class.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enyne Systems

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Analysis of Olefinic and Acetylenic Protons

In the ¹H NMR spectrum of 5-phenylpent-4-en-2-ynoic acid, the olefinic and acetylenic protons would exhibit characteristic chemical shifts due to the electronic effects of the conjugated system and the carboxylic acid group. The protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.3 and 7.6 ppm. wiley-vch.de The olefinic proton (=CH) signal is anticipated to be a singlet, with a chemical shift influenced by its position within the conjugated system. For similar (E)-3-substituted-5-phenyl-pent-2-en-4-ynoic acid methyl esters, this proton appears as a singlet around δ 6.0-6.6 ppm. wiley-vch.de The acetylenic proton, being part of the enyne system, is expected to be deshielded compared to a terminal alkyne due to the conjugation. In related structures, the acetylenic proton signal is often not explicitly reported, suggesting it might be part of the broader multiplet of the aromatic protons or its chemical shift is not distinctly separated. The protons of the methylene (B1212753) group adjacent to the carboxylic acid would likely appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.3 - 7.6 | Multiplet |

| Olefinic-H | 6.0 - 6.6 | Singlet |

| Methylene-H (α to COOH) | ~2.5 - 2.9 | Triplet |

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms in this compound would resonate at distinct chemical shifts. The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically around δ 165-175 ppm. The carbons of the phenyl group would show signals in the aromatic region (δ 120-140 ppm). The olefinic carbons are expected between δ 120 and 140 ppm, while the acetylenic carbons would resonate in the range of δ 80-105 ppm. wiley-vch.de The low natural abundance and long relaxation times of quaternary carbons, such as the one at the junction of the phenyl and alkyne groups and the carboxylic carbon, can result in signals of lower intensity. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (C=O) | 165 - 175 |

| Phenyl (ipso-C) | 120 - 125 |

| Phenyl (ortho, meta, para-C) | 128 - 132 |

| Olefinic C= | 120 - 140 |

| Acetylenic C≡ | 80 - 105 |

| Methylene (α to COOH) | ~30 - 35 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy of Alkyne and Alkene Stretching Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong and broad absorption band for the O-H stretch of the carboxylic acid is anticipated in the region of 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.orgechemi.com The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1690 and 1760 cm⁻¹. orgchemboulder.compressbooks.pub Conjugation with the double bond might lower this frequency. libretexts.org The C=C stretching vibration of the alkene is expected in the 1600-1680 cm⁻¹ region, and the C≡C stretching of the alkyne should appear as a sharp, and potentially weak, band around 2100-2260 cm⁻¹. mdpi.com In similar compounds, the C≡C stretch is observed around 2117 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |

| Alkene | C=C stretch | 1600 - 1680 | Medium |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | Medium to Weak |

Raman Spectroscopy for Conjugated System Analysis

Raman spectroscopy is particularly effective for observing the vibrations of symmetric, non-polar bonds, making it an excellent tool for studying the conjugated π-system of this compound. The C≡C and C=C stretching vibrations are expected to give rise to strong signals in the Raman spectrum due to the high polarizability of these bonds within the conjugated system. oxinst.comimperial.ac.uk The symmetric breathing vibration of the phenyl ring would also be a prominent feature. The intensity of the Raman bands associated with the conjugated system can be enhanced through the resonance Raman effect if the excitation wavelength is close to an electronic transition of the molecule. oxinst.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₁₁H₁₀O₂) is 174.19 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 174.

The fragmentation pattern would likely involve characteristic losses from the carboxylic acid group, such as the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). libretexts.org Cleavage of the bond between the phenyl group and the rest of the molecule could lead to a fragment corresponding to the phenyl cation (m/z 77). Other fragmentations within the pentenynoic acid chain are also possible, providing further structural information. For phenyl-substituted propenoic acid esters, fragmentation pathways can be influenced by the position of substituents on the phenyl ring. nih.gov

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 174 | [M]⁺ (Molecular Ion) |

| 157 | [M - OH]⁺ |

| 129 | [M - COOH]⁺ |

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented spectroscopic analysis for the stereochemical assignment of this compound. Specifically, there is no available research detailing the use of advanced methods such as Mosher derivatization or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural elucidation of this particular compound.

While spectroscopic data exists for structurally related molecules, including esters and amides of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid, these findings cannot be directly extrapolated to this compound itself. researchgate.netineosopen.org The stereochemistry of a molecule is highly specific, and methods used to determine it require direct analysis of the compound .

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a well-established chiral derivatizing agent used to determine the absolute configuration of alcohols and amines by forming esters or amides, which are then analyzed by NMR spectroscopy. wikipedia.org Similarly, NOESY is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning relative stereochemistry. However, the application of these specific techniques to this compound has not been reported.

Discussions on the potential number of stereoisomers for related compounds, such as 5-phenylpent-4-en-2-ol, highlight the stereochemical complexity that might be expected. youtube.comyoutube.com Such molecules can possess stereocenters and exhibit geometric isomerism, leading to multiple possible stereoisomers. youtube.comyoutube.com However, without experimental data from methods like Mosher analysis or NOESY for this compound, any discussion of its specific stereochemistry remains speculative.

Chemical Reactivity and Mechanistic Investigations of the Enyne Moiety

Catalytic Transformations Involving the Enyne System

The enyne system is a well-established reactive partner in transition-metal-catalyzed reactions. The presence of both an alkene and an alkyne allows for diverse reactivity, including cycloadditions, cycloisomerizations, and coupling reactions. researchgate.netnih.gov

Rhodium(I)-Catalyzed Reactions: C-H Activation and Functionalization

Rhodium(I) complexes are particularly effective catalysts for transformations involving enynes. nih.gov These reactions often proceed through pathways involving the activation of C-H bonds, leading to the formation of new carbon-carbon bonds and complex molecular architectures. rsc.orgescholarship.orgrsc.org

Mechanistic Studies on C-H Cleavage and Catalytic Cycles

The mechanism of rhodium(I)-catalyzed reactions of enynes often commences with the coordination of the rhodium catalyst to the unsaturated π-systems of the enyne. nih.gov In the context of C-H activation, a directing group on the substrate typically coordinates to the metal center, positioning a C-H bond in proximity for cleavage. This step, often termed cyclometalation, forms a key rhodacycle intermediate.

Subsequent steps in the catalytic cycle can involve migratory insertion of the alkyne or alkene into a rhodium-carbon or rhodium-hydride bond, followed by reductive elimination to release the product and regenerate the active catalyst. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating these complex catalytic cycles, revealing plausible reaction pathways and energy barriers. researchgate.netnih.govrsc.org For instance, in related systems, DFT studies have explored pathways such as rhodium-catalyzed cycloisomerization followed by a Diels-Alder reaction versus a direct rhodium-catalyzed [2+2+2] cycloaddition. researchgate.net

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states provides crucial insights into reaction mechanisms and selectivity. In rhodium-catalyzed enyne cyclizations, rhodacyclopentene and rhodacycloheptene intermediates are commonly proposed. nih.gov For example, the cycloisomerization of 1,6-enynes is suggested to proceed through a π-allyl rhodium intermediate. nih.gov

Computational studies, particularly DFT calculations, have become a powerful tool for mapping the energy profiles of these reactions. nih.gov These studies help identify key intermediates, such as six-membered rhodacycles formed after C-C cleavage of a cyclopropane in related systems, and the transition states for subsequent steps like alkyne insertion. researchgate.net The coordination of the rhodium catalyst to the enyne system and the subsequent oxidative cyclization can lead to the formation of various metallacyclic intermediates, whose stability and subsequent reaction pathways dictate the final product distribution. nih.gov

| Intermediate Type | Preceding Step | Subsequent Step | Significance |

| Rhodacycle | Oxidative cyclization / C-H activation | Alkyne/Alkene insertion | Key cyclic intermediate in many Rh-catalyzed transformations. nih.govresearchgate.net |

| π-allyl rhodium | Coordination and rearrangement | Nucleophilic attack / Reductive elimination | Explains product formation in certain cycloisomerization reactions. nih.gov |

| Zwitterionic intermediate | 1,2-acyloxy migration | Isomerization to rhodacycle | Proposed in mechanisms involving rearrangement before cyclization. nih.gov |

Palladium-Catalyzed Reactions: Oxidative Heck Coupling

The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry. In its oxidative variant, a C-H bond is functionalized directly, avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com The oxidative Heck coupling of arenes with alkenes is a powerful method for forming C-C bonds. mdpi.comorganic-chemistry.org While direct examples with 5-phenylpent-4-en-2-ynoic acid are not prominent, the principles apply to its enyne structure.

The generally accepted mechanism for the oxidative Heck reaction involves the formation of a Pd(II)-alkyl intermediate. nih.gov This can occur through either nucleophilic attack on a palladium-coordinated alkene (Wacker-type) or by migratory insertion of the alkene into a Pd-C bond (Heck-type). nih.gov Subsequent β-hydride elimination from the Pd(II)-alkyl intermediate yields the final product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. The reaction's efficiency can be influenced by the choice of catalyst, ligand, solvent, and oxidant. organic-chemistry.org For related enyne systems, palladium catalysis is well-known to promote cycloisomerization reactions. acs.org

| Parameter | Role in Oxidative Heck Coupling | Example from Literature |

| Catalyst | Facilitates C-H activation and C-C bond formation | Pd(OAc)₂ mdpi.comorganic-chemistry.org |

| Ligand | Modulates catalyst activity and selectivity | phen-NO₂ organic-chemistry.org |

| Oxidant | Regenerates the active Pd(II) catalyst | O₂, Cu(OAc)₂ mdpi.comorganic-chemistry.org |

| Solvent | Influences reaction rate and solubility | DMF, DMSO mdpi.comorganic-chemistry.org |

Intramolecular Cyclization Reactions of Enyne Carboxylic Acids

The presence of the carboxylic acid group in this compound opens up possibilities for intramolecular cyclization reactions, where the carboxylate can act as an internal nucleophile.

Nucleophilic Addition to Carbon-Carbon Triple Bonds

A nucleophilic addition reaction involves the attack of an electron-rich nucleophile on an electron-deficient electrophilic center, leading to the breaking of a π bond. wikipedia.orgbyjus.com In alkynes, the triple bond can act as an electrophile, particularly when activated by conjugation or adjacent electron-withdrawing groups. wikipedia.org

For this compound, the carboxylic acid can be deprotonated to form a carboxylate anion, which is a potent nucleophile. This internal nucleophile can attack the electrophilic carbon of the alkyne. This intramolecular nucleophilic addition would result in the formation of a cyclic product, typically a five- or six-membered lactone, depending on which carbon of the triple bond is attacked (endo vs. exo cyclization). The hybridization of the alkyne carbon changes from sp to sp² during this process. byjus.comchemistrysteps.com The resulting intermediate, an enolate, is then protonated to yield the final lactone product. This type of cyclization is a common strategy for the synthesis of heterocyclic compounds.

Base-Promoted Annulations to Form Heterocyclic Frameworks

While specific studies on the base-promoted intramolecular annulations of this compound to form heterocyclic frameworks are not extensively documented, the inherent reactivity of the molecule suggests potential pathways for such transformations. The presence of the acidic carboxylic acid proton and the activated methylene (B1212753) group alpha to the carboxylate offers opportunities for intramolecular reactions under basic conditions.

One relevant example of a base-promoted reaction on a similar scaffold is the Knoevenagel condensation of phenylpropiolaldehyde (B1214465) with cyanoacetates or cyanoacetamides, which proceeds in the presence of basic alumina (Al₂O₃) as a heterogeneous catalyst. This reaction leads to the formation of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides. Although this is an intermolecular condensation rather than an intramolecular annulation, it demonstrates the ability of the phenylpropionaldehyde-related moiety to undergo base-catalyzed reactions. The use of a basic catalyst activates the methylene group of the cyanoacetate (B8463686) or cyanoacetamide for nucleophilic attack on the aldehyde.

Analogously, for this compound, a strong base could deprotonate the carboxylic acid, and potentially the alpha-carbon, to facilitate an intramolecular cyclization. The resulting nucleophile could attack the electrophilic triple bond, leading to the formation of a heterocyclic ring system. The regioselectivity of such a cyclization would be governed by Baldwin's rules, with the formation of a five- or six-membered ring being the most probable outcomes. The specific reaction conditions, including the choice of base and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

Acid-Promoted Cyclizations and Regioselectivity

The enyne functionality of this compound is susceptible to acid-promoted cyclizations, which can lead to the formation of various carbocyclic and heterocyclic structures. The presence of both a π-rich alkyne and alkene provides multiple sites for protonation or activation by a Lewis acid, initiating a cascade of cyclization events.

In a general context, acid-triggered cyclizations of enyne systems can produce diverse polycyclic products. The reaction typically initiates with the activation of the alkyne moiety by an acid catalyst. This activation facilitates a nucleophilic attack from the tethered alkene, leading to the formation of a vinyl cation intermediate. Subsequent intramolecular reactions, such as further cyclization or rearrangement, can then occur to yield the final product.

The regioselectivity of these cyclizations is a crucial aspect and is influenced by several factors, including the substitution pattern of the enyne and the nature of the acid catalyst. For this compound, protonation could occur at either the alkene or the alkyne. Protonation of the alkyne is generally more favorable as it leads to a more stabilized vinyl cation. The subsequent intramolecular attack by the alkene would then determine the size of the resulting ring. The phenyl group can play a significant role in stabilizing any cationic intermediates through resonance, thereby influencing the reaction pathway and the regiochemical outcome.

For instance, in related enyne systems, the stereoelectronic effects of substituents have been shown to direct the cyclization pathway towards discrete phenanthrene-fused polycyclic products. While specific studies on this compound are not available, it is plausible that under acidic conditions, it could undergo cyclization to form lactones or other carbocyclic structures, with the regioselectivity being controlled by the relative stability of the possible cationic intermediates.

Hydrogenation and Reduction Chemistry of Enyne Acids

The unsaturated carbon-carbon bonds in the enyne moiety of this compound are susceptible to hydrogenation and other reduction reactions. The selective reduction of either the double or triple bond, or the complete saturation of the enyne system, can be achieved by carefully selecting the appropriate catalyst and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of alkenes and alkynes. The choice of catalyst plays a crucial role in the selectivity of the reduction.

| Catalyst | Outcome |

| Palladium on Carbon (Pd/C) | Typically leads to the complete reduction of both the alkene and alkyne, yielding 5-phenylpentanoic acid. |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Allows for the selective reduction of the alkyne to a cis-(Z)-alkene, affording (Z)-5-phenylpenta-2,4-dienoic acid. |

| Sodium in liquid ammonia (Na/NH₃) | Can be used for the selective reduction of the alkyne to a trans-(E)-alkene, yielding (E)-5-phenylpenta-2,4-dienoic acid. |

Reduction with Metal Hydrides:

While catalytic hydrogenation primarily targets the carbon-carbon multiple bonds, metal hydride reducing agents can be used to reduce the carboxylic acid functionality. However, the reactivity of common metal hydrides towards the enyne moiety must be considered.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that would likely reduce the carboxylic acid to the corresponding alcohol, 5-phenylpent-4-en-2-yn-1-ol. It may also effect the reduction of the alkyne.

Sodium borohydride (NaBH₄): A milder reducing agent that is generally not reactive towards carboxylic acids or isolated alkynes and alkenes. Therefore, it would likely be unreactive towards this compound under standard conditions.

Selective reduction of the carboxylic acid in the presence of the enyne system can be challenging. However, derivatization of the carboxylic acid to an ester or another functional group could allow for more selective transformations.

Halogenation and Halolactonization Reactions of the Enyne Moiety

The enyne moiety of this compound is a prime substrate for halogenation and, more significantly, halolactonization reactions. These reactions proceed via the formation of a halonium ion intermediate, which is then trapped intramolecularly by the carboxylate nucleophile.

Halolactonization:

Halolactonization is a powerful method for the synthesis of halogenated lactones. The reaction is typically initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or iodine (I₂).

In the context of conjugated enynes, bromolactonization has been shown to proceed with high stereoselectivity. For (Z)-enynes, a catalytic enantioselective syn-1,4-bromolactonization has been reported, leading to the formation of bromoallenes and lactone heterocycles with high diastereomeric ratios and enantiomeric excesses. acs.org This reaction is catalyzed by a bifunctional catalyst that is believed to interact with both the carboxylic acid and the NBS. acs.org

While the specific stereochemistry of the double bond in the parent compound is not specified as (E) or (Z), it is expected that this compound would undergo a similar halolactonization. The reaction would likely proceed via the formation of a bromonium ion at the double bond, followed by an intramolecular attack by the carboxylate. The regioselectivity of this attack would determine the size of the resulting lactone ring. Based on studies of similar systems, a 5- or 6-membered ring is the most probable outcome.

The general mechanism for iodolactonization involves the formation of a positively charged iodonium ion from the alkene, which is then attacked by the nucleophilic oxygen of the carboxylate to form the lactone ring. wikipedia.org

Reaction Conditions and Products in Halolactonization of Unsaturated Acids:

| Halogen Source | Substrate Type | Typical Product |

| N-Bromosuccinimide (NBS) | Conjugated (Z)-Enynes | Bromoallene-containing lactones |

| Iodine (I₂) | Unsaturated Carboxylic Acids | Iodinated lactones |

The halogen atom incorporated into the lactone product serves as a useful handle for further synthetic transformations, making halolactonization a valuable tool in organic synthesis.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Phenylpent-4-en-2-ynoic acid. These studies would typically begin with determining the molecule's preferred three-dimensional structures, or conformations. For a flexible molecule with multiple rotatable bonds, identifying the global minimum energy structure and other low-energy conformers is crucial, as these are the most likely to be present under experimental conditions.

A potential energy surface scan would be performed by systematically rotating the single bonds, for instance, the bond connecting the carboxylic acid group and the bond between the double bond and the phenyl ring. For each conformation, the electronic energy would be calculated, allowing for the identification of stable isomers. nih.govnih.gov The relative energies of these conformers would indicate their population at a given temperature.

Once the key conformers are identified, their electronic structures can be analyzed in detail. This includes examining the distribution of electron density, the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I (Global Minimum) | 180° (trans) | 0.00 | 2.5 |

| II | 0° (cis) | 2.50 | 3.1 |

| III | 60° (gauche) | 1.20 | 2.8 |

This table presents hypothetical data for illustrative purposes.

Reaction Pathway Elucidation through Ab Initio Metadynamics

To understand the chemical reactions that this compound can undergo, ab initio metadynamics simulations are a powerful tool. researchgate.netchemistryviews.orgumass.edu This computational technique allows for the exploration of complex reaction pathways and the calculation of free energy barriers without prior assumptions about the reaction mechanism. researchgate.net For instance, the cyclization or dimerization of this compound could be investigated.

The simulation would start with one or more molecules in a virtual "box," often including solvent molecules to mimic experimental conditions. By adding a history-dependent bias to the potential energy landscape, the simulation is encouraged to explore new configurations and overcome energy barriers, effectively accelerating the discovery of rare reactive events. umass.edu This method can reveal unexpected reaction intermediates and transition states.

The free energy surface of the reaction can be reconstructed from the metadynamics simulation, providing quantitative information about the activation energies of different reaction steps. This allows for the determination of the rate-determining step of a proposed mechanism and can help explain why certain products are formed preferentially. rsc.org

Illustrative Free Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Free Energy Barrier (kcal/mol) |

| Cyclization | This compound | Cyclic Isomer | 25.8 |

| Dimerization | 2 x this compound | Dimer | 32.1 |

| Solvent Addition | This compound + H₂O | Hydrated Product | 18.5 |

This table contains hypothetical data for illustrative purposes.

Analysis of Noncovalent Interactions in Reactivity and Stereocontrol

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in directing the reactivity and stereochemical outcome of chemical reactions. mdpi.comnih.govresearchgate.netrsc.org For this compound, the phenyl ring and the carboxylic acid group are both capable of engaging in significant noncovalent interactions.

In a catalytic reaction, for example, the way the molecule binds to the active site of a catalyst is governed by these weak interactions. The phenyl ring could engage in π-π stacking with an aromatic residue of a catalyst, while the carboxylic acid could form hydrogen bonds. nih.gov These interactions would orient the molecule in a specific way, exposing one face of the double or triple bond to the reactive center of the catalyst, thus leading to a specific stereoisomer of the product.

Computational methods like Density Functional Theory (DFT) with dispersion corrections can accurately model these noncovalent interactions. By calculating the interaction energies of different binding modes, researchers can predict which orientation is most favorable and, consequently, which product is likely to be formed in excess.

Molecular Modeling of Reactivity and Selectivity in Catalytic Systems

Molecular modeling is an indispensable tool for understanding and improving catalytic processes. nih.govnih.govanl.gov For a hypothetical reaction involving this compound, such as a catalytic hydrogenation, molecular modeling could be used to screen a variety of potential catalysts and predict their effectiveness.

The first step would be to build a computational model of the catalyst's active site and the substrate, this compound. Then, the reaction mechanism would be investigated by locating the transition states for each step. The calculated energy barriers for these transition states would provide a measure of the reaction rate.

To study selectivity, for example, the selective hydrogenation of the triple bond over the double bond, the energy profiles for both reaction pathways would be computed. A catalyst that exhibits a significantly lower energy barrier for the hydrogenation of the alkyne would be predicted to be highly selective for the corresponding alkene product. Furthermore, computational models can aid in the design of new catalysts with improved activity and selectivity by systematically modifying the catalyst's structure and evaluating the effect on the reaction energetics. nih.govbeilstein-journals.org

Synthesis and Characterization of Derivatives and Analogues of 5 Phenylpent 4 En 2 Ynoic Acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of enyne systems is a prime site for chemical modification through esterification and amidation. While direct derivatization of 5-phenylpent-4-en-2-ynoic acid is a standard procedure, detailed studies on analogous compounds, such as (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid, provide insight into effective synthetic methodologies.

A series of esters and N-substituted amides of this cyano-analogue have been successfully synthesized via the Knoevenagel condensation of 3-phenylpropiolaldehyde with corresponding cyanoacetates or cyanoacetamides. researchgate.netineosopen.org This reaction is efficiently catalyzed by basic alumina, which serves as a heterogeneous catalyst, thereby minimizing side reactions. ineosopen.org

For the synthesis of esters, 3-phenylpropiolaldehyde is reacted with an appropriate alkyl cyanoacetate (B8463686) in the presence of basic alumina. The mixture is typically stirred until the initial exothermic effect ceases and is then left to react for several hours before extraction and purification. ineosopen.org A similar procedure is employed for amidation, where a cyanoacetamide is used in place of the cyanoacetate, often in a solvent like N-methylpyrrolidone (NMP). ineosopen.org The structures of these synthesized derivatives are confirmed using spectroscopic methods such as NMR, IR, and Raman spectroscopy, along with elemental analysis. ineosopen.org

| Derivative Type | R Group | Yield (%) | Reference |

| Ester | Methyl | 75 | ineosopen.org |

| Ester | Ethyl | 78 | ineosopen.org |

| Ester | Allyl | 70 | ineosopen.org |

| Ester | Propargyl | 65 | ineosopen.org |

| Ester | Hexadecyl | 68 | ineosopen.org |

| Amide | H (Amide) | 70 | ineosopen.org |

| Amide | Phenyl | 72 | ineosopen.org |

| Amide | Morpholyl | 65 | ineosopen.org |

| Amide | Piperidyl | 68 | ineosopen.org |

This table presents the yields for derivatives of the closely related compound, (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid, synthesized via Knoevenagel condensation.

Modifications of the Phenyl Substituent

Altering the substituents on the terminal phenyl ring is a key strategy for tuning the electronic and steric properties of the entire molecule. This can influence the compound's reactivity, spectroscopic properties, and biological activity. The synthesis of such analogues typically involves starting with a correspondingly substituted phenylpropiolaldehyde (B1214465) or by modifying the phenyl ring at a later stage in the synthesis, if the functional groups are compatible with the reaction conditions.

For instance, the synthesis of N-phenylmaleimides with various substituents on the phenyl ring has been achieved by reacting maleic anhydride (B1165640) with a substituted aniline. researchgate.net A similar strategic approach can be applied to the synthesis of this compound analogues, starting with substituted anilines or other precursors to build the desired phenyl-containing fragment. nih.govinventivapharma.com

In studies targeting specific biological receptors, derivatives of the enyne scaffold have been synthesized with various substituents on the phenyl ring. The following table showcases examples of such modifications.

| Phenyl Substituent | R1 (ortho) | R2 (para) |

| 4-Hydroxy | H | OH |

| 2-Fluoro-4-hydroxy | F | OH |

| 2-Chloro-4-hydroxy | Cl | OH |

This table highlights modifications made to the phenyl ring in related enyne structures designed for biological evaluation.

Stereoisomeric Variants and their Chemical Behavior

The presence of a carbon-carbon double bond in the this compound structure introduces the possibility of geometric isomerism. The molecule can exist as two distinct stereoisomers: the E-isomer, where the highest priority groups on each carbon of the double bond are on opposite sides, and the Z-isomer, where they are on the same side ("zusammen"). docbrown.infochemguide.co.uk

Due to the restricted rotation around the C=C double bond, these isomers are not easily interconverted and can exhibit different physical, chemical, and biological properties. studymind.co.ukleah4sci.com The naming convention follows the Cahn-Ingold-Prelog (CIP) priority rules to assign the E or Z configuration. youtube.com

In the case of the related (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid methyl ester, computational studies using the DFT-B3LYP functional method indicated that the E-isomer is more stable than its Z-counterpart by approximately 3.5 kcal/mol. ineosopen.org This suggests a thermodynamic preference for the E configuration in this class of compounds. The planarity of the Ph–C≡C–CH=C(CN) moiety was also confirmed by these calculations. ineosopen.org While this specific calculation is for a cyano-derivative, it provides strong evidence that the E-isomer of this compound is also likely to be the more stable stereoisomer. For the related compound 5-phenylpent-4-en-2-ol, which features a chiral center as well as a double bond, up to four stereoisomers are possible (2 R/S configurations x 2 E/Z configurations). sarthaks.comyoutube.comyoutube.cominfinitylearn.com

Structure-Property Relationship Studies in Modified Enyne Acid Systems

Esterification of the carboxylic acid, for example, removes the acidic proton and increases lipophilicity, which can dramatically alter solubility and how the molecule interacts with biological systems. drugdesign.org Studies on pyrrolopyrimidines have shown that the esterification of a carboxylic acid can lead to a complete loss of biological activity, indicating the critical role of the COOH group in interactions such as hydrogen bonding. drugdesign.org

Modifications to the phenyl ring also play a critical role. In the development of antibacterial agents, it has been observed that adding electron-withdrawing groups to a phenyl ring can lead to higher activity. nih.gov Similarly, for a series of new amidrazone derivatives, SAR analysis revealed that specific substituents on the phenyl rings were crucial for enhancing antiproliferative and anti-inflammatory activity. mdpi.com These findings highlight the importance of systematic modification and testing to develop compounds with desired properties. The general biological relevance of enyne derivatives has been noted, with many possessing potent anti-inflammatory activity. nih.gov

Design and Synthesis of Advanced Scaffolds Incorporating the Enyne Acid Unit

The rigid and linear nature of the enyne functional group makes this compound and its derivatives excellent building blocks for the construction of more complex molecular architectures and scaffolds. rsc.org These scaffolds can serve as the core for libraries of compounds in drug discovery and materials science. nih.gov

Enyne metathesis is a powerful reaction for creating cyclic compounds containing a 1,3-diene moiety from enyne precursors. nih.govresearchgate.net This transformation allows for the synthesis of a wide variety of carbo- and heterocyclic systems. By incorporating the this compound unit into a larger molecule, intramolecular enyne metathesis can be used to generate novel polycyclic scaffolds.

Furthermore, the enyne unit can be incorporated into larger structures through multi-step syntheses. For example, the reaction of amidrazones with anhydrides has been used to create derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, demonstrating how the core acid structure can be elaborated into more complex systems. mdpi.com Such strategies, which remodel or add to the initial scaffold, are key to generating diverse and structurally rich molecules with potential applications in various fields of chemical biology and materials science. nih.gov

Emerging Research Directions and Potential Applications in Chemical Synthesis

Development of Novel Catalytic Systems for Enyne Functionalization

The functionalization of enynes, such as 5-phenylpent-4-en-2-ynoic acid, is a fertile ground for the development of new catalytic systems that can control the chemo-, regio-, and stereoselectivity of transformations. Transition metal catalysis, in particular, has been instrumental in activating the π-systems of enynes and enabling a diverse range of reactions.

Ruthenium-based catalysts have shown significant promise in enyne metathesis and cycloisomerization reactions. researchgate.net These catalysts, often featuring a ruthenium carbene complex, can mediate bond reorganization between the alkene and alkyne moieties to produce 1,3-dienes. researchgate.net For a molecule like this compound, intramolecular cyclization could potentially lead to the formation of functionalized cyclic structures. The choice of ligands on the ruthenium center is crucial in tuning the catalyst's activity and selectivity. researchgate.net For instance, the Grubbs-type and Hoveyda-Grubbs catalysts are widely used for their functional group tolerance and efficacy in ring-closing enyne metathesis (RCEYM). researchgate.net

Copper-catalyzed reactions have also emerged as a powerful tool for the functionalization of enyne derivatives. mdpi.com Copper catalysts can mediate a variety of transformations, including boro- and hydrofunctionalizations, as well as radical difunctionalizations and cyclizations. mdpi.com The accessibility of different oxidation states of copper allows it to facilitate both single- and two-electron processes, expanding the scope of possible transformations for enynes. mdpi.com

Gold and palladium catalysts are also extensively used in enyne chemistry. Gold(I) complexes, being highly π-philic, can activate the alkyne moiety of the enyne system, rendering it susceptible to nucleophilic attack and subsequent cyclization. Palladium catalysts are well-known for their role in cross-coupling reactions and have also been employed in enyne cycloisomerizations, often leading to different stereochemical outcomes compared to ruthenium-catalyzed processes. acs.org

The development of these catalytic systems is driven by the need for milder reaction conditions, higher efficiency, and greater control over the reaction outcome. The interplay between the metal center, the ligands, and the specific enyne substrate, such as this compound, will continue to be a key area of investigation.

| Catalyst Type | Key Reactions | Potential Application for this compound |

| Ruthenium | Enyne Metathesis, Cycloisomerization | Formation of cyclic dienes and other complex carbocycles. |

| Copper | Boro-/Hydrofunctionalization, Radical Difunctionalization, Cyclization | Introduction of diverse functional groups across the enyne system. |

| Gold | Alkyne Activation, Cyclization | Synthesis of heterocyclic and carbocyclic structures via nucleophilic attack. |

| Palladium | Cross-Coupling, Cycloisomerization | Stereoselective synthesis of cyclic compounds. |

Integration of this compound into Complex Molecular Architectures

The inherent reactivity of the enyne and carboxylic acid functionalities in this compound makes it an attractive starting material for the synthesis of complex molecules, including natural products and their analogues. Enyne cycloisomerization and metathesis reactions are powerful strategies for rapidly building molecular complexity from relatively simple acyclic precursors. researchgate.net

Metal-catalyzed enyne cycloisomerization, for instance, provides an efficient pathway to construct carbocyclic and heterocyclic frameworks that are prevalent in biologically active compounds. researchgate.net The strategic placement of the phenyl group and the carboxylic acid in this compound can influence the regiochemical and stereochemical outcome of these cyclizations, allowing for the controlled synthesis of intricate three-dimensional structures. The carboxylic acid group itself can participate in these transformations, potentially leading to the formation of lactones or other oxygen-containing heterocycles.

The application of enyne metathesis in the total synthesis of natural products highlights the potential of enyne-containing building blocks. mdpi.com While specific examples involving this compound are not yet prevalent in the literature, the general principles established with other enynes suggest its utility in synthesizing complex targets. For example, ring-closing enyne metathesis has been successfully employed to construct key cyclic intermediates in the synthesis of various alkaloids and other bioactive molecules. mdpi.com

Chemo- and Regioselective Transformations of the Conjugated Enyne System

The conjugated π-system of this compound presents a fascinating challenge and opportunity for selective chemical transformations. The presence of both a carbon-carbon double bond and a carbon-carbon triple bond, along with a carboxylic acid, requires precise control to achieve desired reactivity at a specific site.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, many reactions can be directed to occur selectively at either the alkene or the alkyne. For example, catalytic hydrogenation can be controlled to selectively reduce the alkyne to an alkene or to hydrogenate both π-systems to the corresponding saturated acid. The use of specific catalysts, such as Lindlar's catalyst, can favor the formation of the cis-alkene from the alkyne. nih.gov

Epoxidation is another reaction where chemoselectivity is crucial. The electron density of the double and triple bonds can influence the site of epoxidation. In many conjugated enynes, the double bond is more nucleophilic and thus more reactive towards electrophilic epoxidizing agents like m-CPBA or dioxiranes, leading to the selective formation of a propargyl epoxide. mdpi.com

Regioselectivity , the preferential formation of one constitutional isomer over another, is also a key consideration in the reactions of this compound. For instance, in hydrohalogenation (the addition of HX), the regiochemical outcome is dictated by the electronic and steric properties of the enyne system. The phenyl group and the carboxylic acid will influence the stability of carbocationic intermediates, thereby directing the addition of the halide to a specific carbon atom.

The Diels-Alder reaction is another transformation where regioselectivity is important. While the enyne itself is not a typical diene, the conjugated diene product of an enyne metathesis reaction could participate as the diene component in a [4+2] cycloaddition. The substituents on this diene would then direct the regioselectivity of the cycloaddition with a dienophile. nih.gov

| Reaction Type | Selectivity | Potential Outcome with this compound |

| Catalytic Hydrogenation | Chemo- and Stereoselective | Selective reduction of the alkyne to a cis-alkene or complete saturation. |

| Epoxidation | Chemoselective | Formation of a propargyl epoxide by selective reaction at the double bond. |

| Hydrohalogenation | Regioselective | Formation of a specific vinyl or propargyl halide. |

| Diels-Alder (of diene product) | Regio- and Stereoselective | Formation of specific regioisomers of cyclohexene derivatives. |

Green Chemistry Approaches to Enyne Acid Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of enynes is no exception. The goal is to develop more sustainable methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Photocatalysis using visible light has emerged as a powerful green tool in organic synthesis. mdpi.com This approach can facilitate a variety of transformations on enynes, such as thiol-ene/yne reactions and cyclizations, under mild conditions. mdpi.com The use of light as a renewable energy source and the potential for metal-free organocatalysts make this a highly attractive area of research. For this compound, photocatalytic methods could enable novel C-C and C-heteroatom bond formations. researchgate.netmdpi.com

Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.govnih.gov The rapid and efficient heating provided by microwaves can be particularly beneficial for enyne reactions that might otherwise require harsh conditions or prolonged reaction times. nih.gov For example, microwave irradiation has been successfully employed in Sonogashira coupling reactions to synthesize enynes in water, a green solvent. rsc.org

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. acs.orgnih.gov Enzymes can perform complex transformations with high enantio- and regioselectivity under mild, aqueous conditions. While the application of biocatalysis to enyne chemistry is still an emerging field, there is potential for enzymes to be used in the synthesis or functionalization of enynoic acids. For instance, engineered enzymes could be developed to catalyze specific additions or cyclizations on the enyne scaffold of this compound. acs.orgnih.gov The use of whole-cell biocatalysts for the synthesis of complex carboxylic acids from renewable feedstocks also points towards a more sustainable future for chemical production. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.